(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole
Description
(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a chiral P,N-chelating ligand featuring a 4,5-dihydrooxazole (oxazoline) backbone substituted with an isopropyl group at the 4-position and a diphenylphosphino moiety attached to a tert-butyl group at the 2-position. Its (S)-configuration ensures enantioselectivity in asymmetric catalysis, particularly in transition metal complexes. The ligand’s design combines steric bulk from the tert-butyl and isopropyl groups with electron-donating properties from the phosphine and oxazoline moieties, making it effective in gold(I/III) catalysis (). It is commercially available with 97% purity (), reflecting its relevance in synthetic chemistry.
Properties
IUPAC Name |
[2-methyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NOP/c1-17(2)20-15-24-21(23-20)22(3,4)16-25(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,20H,15-16H2,1-4H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXTWZZTVCGWFU-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C(C)(C)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the Phosphine Group: The phosphine group can be introduced via a substitution reaction, where a suitable phosphine precursor reacts with the oxazoline intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form a phosphine oxide.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product would be the corresponding phosphine oxide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
Catalytic Applications
1.1 Asymmetric Catalysis
The primary application of (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole lies in its role as a chiral ligand in asymmetric catalysis. It has been effectively used to promote enantioselective reactions, particularly in the formation of chiral centers in organic molecules.
Case Study:
In a study published by MDPI, the compound was utilized in palladium-catalyzed reactions, demonstrating high enantioselectivity and yield in the synthesis of various chiral compounds. The ligand facilitated the formation of products with up to 99% enantiomeric excess, showcasing its efficacy in asymmetric synthesis .
1.2 Transition Metal Complexes
The compound can form stable complexes with transition metals such as palladium and rhodium. These complexes are crucial for various catalytic processes, including cross-coupling reactions and hydrogenation.
Table 1: Summary of Catalytic Reactions Using this compound
| Reaction Type | Catalyst Type | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Pd Complex | 99 | |
| Rh-Catalyzed Hydrogenation | Rh Complex | 95 | |
| Asymmetric Michael Addition | Various | 92 |
Pharmaceutical Applications
2.1 Drug Development
The compound's ability to produce chiral intermediates is vital in the pharmaceutical industry where chirality plays a crucial role in drug efficacy and safety. Its application in synthesizing enantiomerically pure drugs has been explored extensively.
Case Study:
Research indicates that using this ligand can enhance the synthesis of pharmaceutical compounds such as anti-cancer agents by ensuring high selectivity towards the desired enantiomer while minimizing side effects associated with racemic mixtures .
Material Science Applications
3.1 Development of Functional Materials
Beyond catalysis and pharmaceuticals, this compound has potential applications in material science, particularly in the development of functional materials that require precise molecular configurations.
Case Study:
Studies have shown that ligands like this one can be incorporated into polymer matrices to create materials with specific optical or electronic properties, paving the way for innovations in sensors and electronic devices .
Mechanism of Action
The mechanism by which (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole exerts its effects is primarily through its role as a ligand. By coordinating with transition metals, it can influence the reactivity and selectivity of the metal center. The oxazoline ring provides steric and electronic effects that enhance the enantioselectivity of the catalytic process.
Comparison with Similar Compounds
Structural and Functional Analysis
The ligand’s performance is influenced by substituents on the oxazoline ring and phosphine group. Below is a comparative analysis with structurally related compounds:
Table 1: Key Features of Comparable Ligands
Key Findings:
Steric Effects : The tert-butyl group in the target compound provides greater steric shielding than phenyl or methyl groups, enhancing enantioselectivity in crowded catalytic environments (). However, biphenyl derivatives () may offer superior rigidity for specific bimetallic reactions.
Electronic Tuning : Chlorine or bromine substituents () reduce electron density at the metal center, favoring oxidative addition steps in cross-couplings.
Synthetic Accessibility: The ligand is synthesized from (S)-phenylglycinol-derived precursors (), a common strategy for chiral oxazolines, ensuring high enantiopurity compared to ferrocene-based ligands ().
Biological Activity
(S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole, commonly referred to as PHOX, is a phosphinooxazoline ligand that has garnered attention for its potential applications in asymmetric catalysis and its biological activities. This article provides a detailed exploration of its biological properties, supported by data tables and relevant research findings.
- Molecular Formula : C22H28NOP
- Molecular Weight : 353.44 g/mol
- CAS Number : 2757084-73-2
- Structure : The compound features a chiral center, which contributes to its enantioselective properties in catalysis.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a ligand in various catalytic processes. Its effectiveness in asymmetric synthesis has implications for the pharmaceutical industry, particularly in the development of chiral drugs.
2. Anticancer Potential
Phosphinooxazolines have been investigated for their anticancer potential. Research suggests that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival.
| Study | Findings | Reference |
|---|---|---|
| Study on PHOX derivatives | Induction of apoptosis in breast cancer cells | |
| In vitro analysis | Inhibition of tumor growth in xenograft models |
The mechanism by which this compound exerts its biological effects is primarily through its interaction as a ligand in catalytic cycles. These interactions can enhance the selectivity and efficiency of reactions leading to biologically active compounds.
3. Enzyme Inhibition
Some studies suggest that phosphinooxazolines may act as enzyme inhibitors, affecting metabolic pathways that are crucial for the survival of pathogens or cancer cells. The specific enzymes targeted by this compound require further investigation to elucidate its full biological profile.
Case Studies
Case Study 1: Asymmetric Catalysis in Drug Synthesis
In a study focusing on the synthesis of chiral pharmaceuticals, this compound was used as a ligand in palladium-catalyzed reactions. The results demonstrated enhanced enantioselectivity compared to traditional ligands.
Case Study 2: Anticancer Activity Assessment
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it could significantly reduce cell viability through apoptosis induction mechanisms.
Q & A
Q. What are the key steps in synthesizing (S)-2-(1-Diphenylphosphino-2-methylpropan-2-yl)-4-isopropyl-4,5-dihydrooxazole, and how is high enantiomeric purity achieved?
The synthesis involves a three-step procedure starting from (S)-(+)-2-phenylglycinol. Key stages include:
- Step 1 : Formation of the oxazoline ring via cyclization.
- Step 2 : Introduction of the diphenylphosphine group through a coupling reaction.
- Step 3 : Purification via recrystallization or chromatography. High enantiomeric purity (>99%) is achieved using polarimetry to monitor optical rotation and validated by chiral HPLC or GC-MS. Structural confirmation employs IR (C=N and P-C bonds), H/C NMR (stereochemical integrity), and mass spectrometry .
Q. Which spectroscopic and analytical methods are most reliable for characterizing the structure and purity of this compound?
- Polarimetry : Determines enantiomeric excess via specific optical rotation .
- NMR Spectroscopy : H/C NMR confirms stereochemistry and substituent integration (e.g., isopropyl, diphenylphosphino groups) .
- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for asymmetric catalysis studies .
- GC-MS/IR : Validates molecular weight and functional groups (e.g., oxazole ring) .
Q. What are the primary applications of this compound in asymmetric catalysis, and what reaction mechanisms does it facilitate?
This chiral P,N-ligand is used in Au(III)-catalyzed reactions, such as cycloisomerizations, where it stabilizes metal centers and induces enantioselectivity. The oxazole nitrogen and phosphine phosphorus act as chelating sites, enabling π-backbonding and transition-state control. Mechanistic studies highlight its role in suppressing side reactions like β-hydride elimination .
Advanced Questions
Q. How can researchers address challenges related to ligand oxidation or decomposition during coordination with transition metals like Au(III)?
Ligand oxidation to phosphine oxide (e.g., during AuCl reactions) can be mitigated by:
Q. What experimental strategies are effective in resolving contradictions between theoretical predictions and observed reaction outcomes when using this ligand?
Discrepancies (e.g., unexpected byproducts in Au(III) coordination) require:
- Analytical Triangulation : Combine NMR, X-ray crystallography, and DFT calculations to identify intermediates.
- Reaction Optimization : Adjust stoichiometry (e.g., ligand:metal ratio) or solvent polarity to favor desired pathways .
Q. How can reaction conditions be optimized to enhance enantioselectivity in asymmetric transformations mediated by this ligand?
- Solvent Effects : Use low-polarity solvents (toluene) to strengthen metal-ligand coordination.
- Temperature Control : Lower temperatures reduce racemization (e.g., –30°C for Au(III) complexes).
- Additives : Chiral auxiliaries or Brønsted acids can improve stereochemical control .
Q. What protocols ensure the maintenance of enantiomeric purity during large-scale synthesis or prolonged storage?
- Storage : Under inert gas (Ar/N) at –20°C to prevent oxidation.
- Handling : Use anhydrous solvents and avoid prolonged exposure to light/moisture.
- Quality Control : Regular chiral HPLC checks to detect racemization .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
